3-Hydroxy-3-methylglutaryldithio-CoA
Description
Significance of Chemical Analogues in Elucidating Enzyme Mechanisms
Chemical analogues serve as indispensable tools in biochemical research, particularly for elucidating the intricate mechanisms of enzyme-catalyzed reactions. These synthetic compounds, designed to structurally resemble natural substrates or intermediates, provide critical insights into enzyme active sites, transition states, and catalytic pathways. By subtly altering the chemical properties of a substrate, researchers can probe specific steps within an enzymatic reaction, identify crucial catalytic residues, and understand the forces that stabilize reaction intermediates. wikipedia.orgguidetopharmacology.orgwikipedia.org
Analogues can function in various capacities, including competitive inhibitors that bind to the enzyme's active site, or as transition state analogues that mimic the high-energy, transient state of a reaction, often binding with significantly higher affinity than the native substrate. The insights gained from studies utilizing chemical analogues are fundamental to understanding the chemical processes in biology and can even inform the design of enzyme inhibitors for therapeutic purposes. wikipedia.orgguidetopharmacology.orgwikipedia.org For instance, nonhydrolyzable analogues can be used in biochemical tuning to study individual steps of complex enzymatic processes. wikipedia.org
HMGdithio-CoA as a Dithioester Analog of 3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA)
3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA) is a pivotal metabolic intermediate in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. HMG-CoA is formed from acetyl-CoA and acetoacetyl-CoA through the action of HMG-CoA synthase. The subsequent conversion of HMG-CoA to mevalonate, catalyzed by 3-hydroxy-3-methylglutaryl-Coenzyme A reductase (HMG-CoA reductase), represents the rate-limiting step in cholesterol synthesis and is a major regulatory point in this pathway. The active site of HMG-CoA reductase contains distinct binding subsites for HMG, CoA, and the cofactor NADPH.
HMGdithio-CoA, also known as 3-Hydroxy-3-methylglutaryldithio-coenzyme A, is a dithioester analogue of the natural substrate HMG-CoA. The strategic replacement of an oxygen atom with a sulfur atom in the thioester linkage creates a dithioester bond, which can offer unique spectroscopic properties (e.g., distinct UV-Vis absorption) and altered reactivity compared to the native thioester. This structural modification allows HMGdithio-CoA to serve as a valuable probe for investigating the catalytic mechanism of enzymes that interact with HMG-CoA, particularly HMG-CoA reductase.
Detailed Research Findings:
HMGdithio-CoA has been enzymatically synthesized through the HMG-CoA synthase-catalyzed condensation of acetyl-CoA with 3-oxo-1-thionobutyryl-CoA. Research has demonstrated that HMGdithio-CoA acts as a potent inhibitor of Pseudomonas mevalonii HMG-CoA reductase. Kinetic studies revealed that the inhibition mechanism is primarily competitive with respect to HMG-CoA, indicating that HMGdithio-CoA binds to the enzyme's active site in a manner similar to the natural substrate. Furthermore, the analogue exhibits noncompetitive inhibition with respect to the cofactor NADH.
The kinetic parameters for the inhibition of Pseudomonas mevalonii HMG-CoA reductase by HMGdithio-CoA are summarized in the table below:
| Parameter (Inhibition Type) | Value |
| Kis (competitive vs. HMG-CoA) | 0.086 ± 0.01 µM |
| Kis (noncompetitive vs. NADH) | 3.7 ± 1.5 µM |
| Kii (noncompetitive vs. NADH) | 0.65 ± 0.05 µM (in presence of 110 µM (R,S)-HMG-CoA) |
This detailed kinetic information underscores the utility of HMGdithio-CoA as a mechanistic probe, allowing researchers to characterize the binding interactions and inhibitory effects within the HMG-CoA reductase enzyme system.
Structure
2D Structure
Properties
IUPAC Name |
5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N7O20P3S2/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-59-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQIGXWYURVVQD-SJBCKIPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSC(=O)CC(C)(CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSSC(=O)CC(C)(CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N7O20P3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928761 | |
| Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-3-hydroxy-3-methylbutanoyl)disulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134785-93-6 | |
| Record name | 3-Hydroxy-3-methylglutaryldithio-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134785936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-3-hydroxy-3-methylbutanoyl)disulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Synthesis and Characterization of Hmgdithio Coa
Methodologies for Biochemical Production of HMGdithio-CoA
The primary method for the biochemical production of HMGdithio-CoA involves the use of the enzyme HMG-CoA synthase. nih.gov This enzymatic synthesis is achieved through the condensation of specific precursors, catalyzed by the synthase enzyme. The process has been demonstrated using HMG-CoA synthase isolated from avian liver. nih.gov The synthesis is followed by purification steps, which can include chromatography techniques such as DEAE-cellulose and ion-exchange chromatography to isolate the final product. nih.gov
Precursors and Enzymatic Reactions Involved in HMGdithio-CoA Formation
The formation of HMGdithio-CoA is a result of a specific enzymatic reaction utilizing carefully selected precursor molecules that serve as substrates for HMG-CoA synthase.
The enzymatic synthesis of HMGdithio-CoA is catalyzed by HMG-CoA synthase. nih.gov This enzyme facilitates a condensation reaction between acetyl-CoA and an analog of acetoacetyl-CoA, specifically 3-oxo-1-thionobutyryl-CoA. nih.gov In this reaction, HMG-CoA synthase joins the acetyl group from acetyl-CoA with the 3-oxo-1-thionobutyryl-CoA molecule to form the final product, HMGdithio-CoA. nih.gov
The general mechanism for HMG-CoA synthase involves the acetylation of a catalytic cysteine residue on the enzyme by acetyl-CoA, which then reacts with the second substrate. wikipedia.orgebi.ac.uk In the case of HMGdithio-CoA synthesis, the second substrate is 3-oxo-1-thionobutyryl-CoA. nih.gov
Table of Precursors for HMGdithio-CoA Synthesis
| Precursor Molecule | Role in the Reaction |
| Acetyl-CoA | Donates the acetyl group |
| 3-oxo-1-thionobutyryl-CoA | Acetoacetyl-CoA analog that condenses with acetyl-CoA |
Hmgdithio Coa As a Mechanistic Probe and Enzyme Inhibitor
Inhibition Profile of HMGdithio-CoA on 3-Hydroxy-3-methylglutaryl-Coenzyme A Reductase (HMGR)
HMGdithio-CoA, synthesized enzymatically through the HMG-CoA synthase-catalyzed condensation of acetyl-CoA with 3-oxo-1-thionobutyryl-CoA, has been demonstrated to be a potent inhibitor of Pseudomonas mevalonii HMGR nih.gov. Its inhibitory action provides distinct kinetic profiles with respect to the enzyme's natural substrates, HMG-CoA and the cofactor NADH (or NADPH) researchgate.netresearchgate.netnih.gov.
Competitive Inhibition Kinetics with Respect to HMG-CoA
Research has shown that HMGdithio-CoA primarily exhibits competitive inhibition kinetics with respect to HMG-CoA when interacting with Pseudomonas mevalonii HMGR researchgate.netresearchgate.netnih.gov. This indicates that HMGdithio-CoA competes directly with the natural substrate, HMG-CoA, for binding to the enzyme's active site biorxiv.orgmdpi.comnih.gov. The inhibition constant (Kis) for HMGdithio-CoA with respect to HMG-CoA has been determined to be 0.086 ± 0.01 µM researchgate.netresearchgate.netnih.gov. This low Kis value underscores the high affinity of HMGdithio-CoA for the HMG-CoA binding pocket of the enzyme, making it a potent competitive inhibitor.
Table 1: Competitive Inhibition Kinetics of HMGdithio-CoA on Pseudomonas mevalonii HMGR
| Inhibitor | Substrate Competed | Inhibition Type | Kis (µM) |
| HMGdithio-CoA | HMG-CoA | Competitive | 0.086 ± 0.01 researchgate.netresearchgate.netnih.gov |
Noncompetitive Inhibition Kinetics with Respect to Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NADH/NADPH)
In contrast to its competitive inhibition with HMG-CoA, HMGdithio-CoA demonstrates noncompetitive inhibition kinetics with respect to NADH, the cofactor utilized by Pseudomonas mevalonii HMGR researchgate.netresearchgate.netnih.gov. HMGR typically consumes two equivalents of NAD(P)H during the four-electron reduction of HMG-CoA to mevalonate (B85504) plos.orgnih.govnih.govnih.gov. For Pseudomonas mevalonii HMGR, the noncompetitive inhibition by HMGdithio-CoA with respect to NADH is characterized by a Kis of 3.7 ± 1.5 µM and a Kii of 0.65 ± 0.05 µM, in the presence of 110 µM (R,S)-HMG-CoA researchgate.netresearchgate.netnih.gov. Noncompetitive inhibition suggests that HMGdithio-CoA binds to a site distinct from the NADH binding site, but that its binding still affects the enzyme's catalytic efficiency or the affinity for the cofactor researchgate.netresearchgate.netnih.gov.
Table 2: Noncompetitive Inhibition Kinetics of HMGdithio-CoA on Pseudomonas mevalonii HMGR
| Inhibitor | Cofactor Affected | Inhibition Type | Kis (µM) | Kii (µM) | Conditions |
| HMGdithio-CoA | NADH | Noncompetitive | 3.7 ± 1.5 researchgate.netresearchgate.netnih.gov | 0.65 ± 0.05 researchgate.netresearchgate.netnih.gov | In presence of 110 µM (R,S)-HMG-CoA researchgate.netresearchgate.netnih.gov |
Implications for Elucidating HMGR Catalytic Mechanisms
The distinct inhibition profiles of HMGdithio-CoA offer significant implications for unraveling the complex catalytic mechanisms of HMGR. The enzyme's reaction involves multiple steps, including two successive hydride transfers from NAD(P)H to HMG-CoA plos.orgnih.govnih.govnih.govencyclopedia.pub. The competitive inhibition with respect to HMG-CoA confirms that HMGdithio-CoA effectively mimics the substrate and occupies its binding pocket, providing a valuable tool for studying substrate recognition and binding dynamics within the active site researchgate.netbiorxiv.orgmdpi.comresearchgate.netnih.gov.
The noncompetitive inhibition with respect to NADH, on the other hand, suggests that the binding of HMGdithio-CoA at the substrate site can induce conformational changes or allosteric effects that impact the enzyme's interaction with its cofactor, even though it doesn't directly compete for the cofactor binding site researchgate.netresearchgate.netnih.gov. This dual mode of inhibition highlights the intricate interplay between substrate and cofactor binding sites and the conformational flexibility of HMGR during its catalytic cycle researchgate.netmdpi.comnih.govnih.gov. Such mechanistic probes are crucial for dissecting the ordered or random binding of substrates and cofactors, the formation of catalytic intermediates (like the mevaldyl-CoA hemi-thioacetal), and the precise roles of specific amino acid residues in catalysis nih.govnih.govnih.govencyclopedia.pub. By understanding how HMGdithio-CoA interferes with both substrate and cofactor interactions, researchers can gain deeper insights into the structural basis for HMGR's catalytic efficiency and its regulation.
Enzymatic Systems Interacting with Hmg Coa and Analogues
3-Hydroxy-3-methylglutaryl-Coenzyme A Reductase (HMGR) Systems
HMGR is a pivotal enzyme that facilitates the conversion of HMG-CoA to mevalonate (B85504), a critical precursor for a multitude of essential biomolecules. nih.gov The enzyme is a target for a class of cholesterol-lowering drugs known as statins. wikipedia.orgvirginia.edu
Biochemical Role in Isoprenoid and Sterol Biosynthesis Pathways
The reaction catalyzed by HMGR is the rate-limiting step in the mevalonate pathway, a fundamental metabolic route responsible for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids. wikipedia.orgproteopedia.org These isoprenoids are vital for various cellular functions, including the formation of cell membranes, the synthesis of steroid hormones, and the production of coenzyme Q10, which is essential for cellular respiration. nih.govproteopedia.orgscirp.org The regulation of HMGR activity is therefore crucial for maintaining cellular homeostasis. proteopedia.orgscirp.org When cellular cholesterol levels are low, the activity of HMGR increases to boost production. scirp.org Conversely, high cholesterol levels lead to feedback inhibition of the enzyme, thus controlling the rate of cholesterol synthesis. nih.govscirp.org
The mevalonate pathway can be broadly divided into four stages:
Synthesis of mevalonate from acetyl-CoA. mdpi.com
Conversion of mevalonate into activated isoprene (B109036) units. mdpi.com
Formation of squalene (B77637) from the condensation of isoprene units. mdpi.com
Cyclization of squalene to form the characteristic sterol ring structure. mdpi.com
HMGR's role is central to the first stage, committing acetyl-CoA to the biosynthesis of isoprenoids and sterols. mdpi.comembopress.org
Catalytic Mechanism and Reaction Intermediates
The conversion of HMG-CoA to mevalonate is a four-electron reduction that requires two molecules of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). embopress.orgnih.gov The reaction proceeds through a series of well-defined steps involving key intermediates. embopress.orgnih.gov
The catalytic process begins with the binding of HMG-CoA and the first NADPH molecule to the active site of HMGR. mdpi.com The first major event is the reduction of the thioester group of HMG-CoA, which leads to the formation of a key intermediate: a mevaldyl-CoA thiohemiacetal. mdpi.comembopress.org This intermediate is then subject to further reaction. The thiohemiacetal collapses, releasing Coenzyme A (CoA-SH) and forming mevaldehyde. mdpi.comencyclopedia.pub A second molecule of NADPH then binds to the enzyme and reduces mevaldehyde to the final product, mevalonate. mdpi.comembopress.org
Studies using the analogue HMG-dithio-CoA have provided valuable insights into this mechanism. nih.gov Initially considered a competitive inhibitor, HMG-dithio-CoA was found to be a slow substrate for HMGR. nih.gov Crystallographic studies of HMGR in complex with HMG-dithio-CoA and NADH revealed the formation of a tetrahedral dithiohemiacetal species in the active site, analogous to the thiohemiacetal intermediate formed from the natural substrate. nih.govrcsb.org This observation has been instrumental in understanding the structural changes that occur during the catalytic cycle. nih.gov
Active Site Architecture and Substrate/Cofactor Binding Domains
The active site of HMGR is a large cavity situated at the interface of a dimer, meaning it is formed by residues from two separate protein subunits. mdpi.comnih.gov This intricate architecture is crucial for the precise positioning of both the substrate and the cofactor. The active site can be conceptually divided into distinct binding regions for the HMG moiety, the CoA portion of the substrate, and the NADPH cofactor. mdpi.comencyclopedia.pub
The catalytic domain of human HMGR is composed of three subdomains:
N-domain: A small, alpha-helical amino-terminal domain. proteopedia.orgmdpi.com
L-domain: A large central domain that is primarily responsible for binding HMG-CoA. proteopedia.orgmdpi.comebi.ac.ukelsevier.es
S-domain: A small carboxyl-terminal domain that binds NADPH. proteopedia.orgmdpi.comebi.ac.ukelsevier.es
A "cis-loop" connects the S and L domains and is a critical structural element for the HMG-binding site. virginia.eduproteopedia.org
The L-domain of one monomer almost exclusively forms the binding pocket for the CoA portion of the substrate. virginia.eduembopress.org The ADP moiety of CoA is situated in a positively charged pocket near the enzyme's surface, while the pantothenic acid tail extends deep into the protein's interior. proteopedia.orgembopress.org A key interaction involves a tyrosine residue (Tyr479) from the neighboring monomer, which forms a hydrophobic "lid" over the adenine base of CoA, effectively shielding it. virginia.eduproteopedia.orgembopress.org
The binding pocket for the HMG moiety itself is located within the L-domain and is where the catalysis occurs. proteopedia.org Several key residues within this pocket are essential for stabilizing the substrate and the reaction intermediates. For instance, Lysine 691 (K691) is positioned to stabilize the negatively charged oxygen of the mevaldyl-CoA intermediate. proteopedia.org
| Key Residues in HMG-CoA Binding | Location | Function |
| Ser565, Asn567, Arg568, Lys722, Ser865, His866 | L-domain of one monomer | Form the CoA binding pocket. encyclopedia.pub |
| Tyr479 | Neighboring monomer | Forms a hydrophobic shield over the CoA adenine base. embopress.orgencyclopedia.pub |
| Glu559, Asp767, Lys691 | Active Site | Positioned for catalysis and stabilization of intermediates. proteopedia.org |
The binding site for the cofactor NADPH is primarily located within the S-domain of the opposing subunit to where the HMG-CoA binding pocket resides. mdpi.com This arrangement brings the nicotinamide ring of NADPH into close proximity with the HMG moiety of the substrate, facilitating the hydride transfers necessary for the reduction reactions. embopress.org A loop region within the S-domain plays a critical role in securing the NADPH molecule. proteopedia.org
| Key Residues in NADPH Binding | Location |
| Ser626, Arg627, Phe628, Asp653, Met655, Gly656, Met657, Asn658, Val805 | S-domain |
| Asn870, Arg871 | From another domain |
Table data based on information from reference mdpi.com.
HMG-CoA Binding Sites.
Structural Biology of HMGR
3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) is a pivotal enzyme in the mevalonate pathway, responsible for catalyzing the conversion of HMG-CoA to mevalonate. wikipedia.orgencyclopedia.pub This reaction is a critical rate-limiting step in the biosynthesis of cholesterol and other isoprenoids. wikipedia.orgproteopedia.org The enzyme is a transmembrane protein anchored in the endoplasmic reticulum, with its catalytic domain residing in the cytosol. wikipedia.orgproteopedia.org Structurally, HMGR is categorized into two classes: Class I, found in eukaryotes and most archaea, and Class II, present in prokaryotes. proteopedia.orgwikipedia.org The catalytic portion of human HMGR is composed of three domains: a small N-terminal domain, a large L-domain, and a small S-domain. proteopedia.orgnih.gov The L-domain is primarily responsible for binding the HMG portion of the substrate, while the S-domain binds the NADPH cofactor. proteopedia.orgwikipedia.org
The catalytic domains of human HMGR assemble into tight tetramers, which are essentially a dimer of dimers. nih.govnih.gov Each dimer contains two active sites, which are formed at the interface of the two constituent monomers. nih.govmdpi.com This dimeric arrangement is the functional unit of the enzyme. plos.org While the formation of the tetramer does not appear to directly participate in substrate binding, the oligomeric state is crucial for the enzyme's stability and regulation. nih.govnih.gov Studies have shown that the degradation rate of HMGR is influenced by its oligomeric state; monomeric forms of the enzyme are less stable and are degraded more rapidly. nih.gov
In contrast, the bacterial HMGR from Pseudomonas mevalonii exists as a hexamer in its crystalline form, arranged with D3 point group symmetry. nih.govpurdue.edu This hexamer is a trimer of tightly bound dimers. purdue.edu Similar to the human enzyme, the active sites are located at the dimer interfaces. nih.gov More recent research on HMGR from Burkholderia cenocepacia has revealed a dynamic equilibrium of multiple oligomeric states, each exhibiting different levels of enzymatic activity, which suggests a complex allosteric regulation mechanism. rcsb.orgresearchgate.net
| Organism | Oligomeric State | Functional Significance | Reference |
|---|---|---|---|
| Human | Tetramer (Dimer of Dimers) | Stability, Regulation of Degradation | nih.govnih.gov |
| Pseudomonas mevalonii | Hexamer (Trimer of Dimers) | Active Site Formation at Dimer Interface | nih.govpurdue.edu |
| Burkholderia cenocepacia | Dynamic ensemble of oligomers | Allosteric Regulation of Activity | rcsb.orgresearchgate.net |
The crystal structure of HMGR from Pseudomonas mevalonii was one of the first to be determined, providing foundational insights into the enzyme's architecture. nih.govpurdue.edu The structure, resolved at 3.0 Å, revealed a dimeric assembly where each monomer contributes to the formation of the active sites at the subunit interface. nih.gov The monomer itself is composed of a large domain and a small domain. purdue.edu The large domain, which binds HMG-CoA, features a unique fold with a central alpha-helix surrounded by beta-sheets and other alpha-helices. nih.govpurdue.edu The small domain is responsible for binding the NAD(H) cofactor and represents a distinct class of dinucleotide-binding domains. nih.gov
Subsequent crystallographic studies of human HMGR have provided a more detailed understanding of the Class I enzyme. nih.govanl.gov These structures, solved in complex with substrates like HMG-CoA, have elucidated the architecture of the active site. nih.gov A key feature is a "cis-loop" that connects the HMG-CoA binding region with the NADPH binding site. proteopedia.org The active site is a large cavity at the monomer-monomer interface. encyclopedia.pubmdpi.com Interestingly, the active site architecture of human HMGR differs significantly from that of its bacterial counterpart, which may explain why inhibitors like statins are highly effective against the human enzyme but not the bacterial one. nih.gov
| Enzyme Source | Resolution | Key Structural Features | Reference |
|---|---|---|---|
| Pseudomonas mevalonii | 3.0 Å | Dimer with active sites at the interface; Unique HMG-CoA binding fold; Novel NAD(H) binding domain. | nih.gov |
| Human | 2.0 - 2.8 Å | Tetramer; Active site at dimer interface with contributions from both monomers; "cis-loop" connecting substrate and cofactor sites. | nih.govanl.gov |
To capture the dynamic nature of the HMGR catalytic cycle, researchers have employed advanced techniques like time-resolved crystallography and molecular dynamics (MD) simulations. chemrxiv.orgnih.govacs.org These methods allow for the visualization of intermediate states of the enzyme during the reaction. nih.gov For Pseudomonas mevalonii HMGR, time-resolved crystallography has been used to observe the formation of the mevaldyl-CoA thiohemiacetal intermediate. chemrxiv.org By triggering the reaction within the crystal, scientists can capture snapshots of the structural changes occurring in the active site. nih.gov
Molecular dynamics simulations complement these experimental approaches by providing a computational model of the enzyme's movements over time. plos.orgnd.edutandfonline.com These simulations have been instrumental in understanding the complex, multi-step reaction mechanism, which involves significant conformational changes, including the movement of a large flap domain. nih.govchemrxiv.org MD simulations of human HMGR have helped to refine the binding orientations of substrates and inhibitors and to assess the stability of these complexes. plos.org For instance, simulations have shown that a 180° flip of the substrate's amide bond, facilitated by interactions with active site residues, is a crucial structural event in the catalytic pathway. nih.gov
Crystal Structure Analyses (e.g., Pseudomonas mevalonii HMGR).
Regulatory Mechanisms of HMGR Activity
The activity of HMGR is tightly controlled through a multi-tiered regulatory network to ensure a balanced supply of mevalonate-derived products while preventing the overaccumulation of cholesterol. proteopedia.organnualreviews.org This regulation occurs at the transcriptional, translational, and post-translational levels. wikipedia.organnualreviews.org
A key short-term regulatory mechanism for HMGR is reversible phosphorylation. wikipedia.org In mammals, the enzyme is inactivated by phosphorylation, a process mediated by AMP-activated protein kinase (AMPK). spandidos-publications.comresearchgate.net AMPK, which is sensitive to the cellular AMP/ATP ratio, phosphorylates HMGR, rendering it inactive. researchgate.net This phosphorylation can be reversed by a protein phosphatase, known as HMG-CoA reductase phosphatase, which dephosphorylates and reactivates the enzyme. researchgate.net This covalent modification allows for rapid control of HMGR activity in response to the cell's energy status. ucl.ac.uk In plants, protein phosphatase 2A (PP2A) has been shown to dephosphorylate and regulate HMGR activity, indicating a conserved mechanism of post-translational control across kingdoms. nih.gov
Another significant post-translational control is the regulation of HMGR protein degradation. wikipedia.organnualreviews.org High levels of sterols accelerate the ubiquitination and subsequent proteasomal degradation of HMGR, a process known as ER-associated degradation (ERAD). annualreviews.org This sterol-induced degradation is a critical feedback mechanism to downregulate cholesterol synthesis when cellular sterol levels are high. annualreviews.org
The primary long-term regulation of HMGR occurs at the level of gene transcription. mdpi.comahajournals.org The transcription of the HMGR gene is controlled by a family of transcription factors called sterol regulatory element-binding proteins (SREBPs). wikipedia.orgmdpi.com When cellular sterol levels are low, SREBPs are activated and move to the nucleus, where they bind to the sterol regulatory element (SRE) in the promoter region of the HMGR gene, enhancing its transcription. wikipedia.orgmdpi.com Conversely, when sterol levels are high, the activation of SREBPs is blocked, leading to a decrease in HMGR transcription. mdpi.com
Post-Translational Modification (e.g., Reversible Phosphorylation).
3-Hydroxy-3-methylglutaryl-Coenzyme A Lyase (HMGCL) Systems
3-Hydroxy-3-methylglutaryl-CoA lyase (HMGCL) is a crucial enzyme in metabolic pathways. It is encoded by the HMGCL gene, located on chromosome 1 in humans. wikipedia.org The protein plays a vital role in the production of ketone bodies and the breakdown of the amino acid leucine. wikipedia.orgscbt.com
Biochemical Role in Ketogenesis and Leucine Catabolism
HMG-CoA lyase catalyzes the final step in both ketogenesis and the catabolism of leucine. uam.esuam.es This reaction involves the cleavage of (S)-3-hydroxy-3-methylglutaryl-CoA into acetyl-CoA and acetoacetate (B1235776). wikipedia.org Acetoacetate is a ketone body that serves as an alternative energy source for various tissues, particularly the brain, during periods of low glucose availability. scbt.comnih.govmdpi.com This process is essential for breaking down dietary fats and proteins for energy. wikipedia.orguam.es
Ketone bodies, including acetoacetate and 3-hydroxy-n-butyrate, are vital energy fuels for extrahepatic organs when glucose levels are low. nih.gov The disruption of this pathway due to HMGCL deficiency leads to a rare metabolic disorder characterized by the inability to produce ketone bodies and process leucine, resulting in symptoms like hypoglycemia and metabolic acidosis. wikipedia.orguam.esnih.gov
Reaction Mechanism and Catalytic Residues
The catalytic activity of HMGCL is dependent on a divalent metal ion, typically Mg²⁺ or Mn²⁺, which acts as a cofactor. wikipedia.orguam.es The reaction mechanism involves several key amino acid residues within the enzyme's active site.
Crystal structure analyses and mutagenesis studies have identified several critical residues for catalysis. uam.esnih.gov Arginine-41 (Arg41) is directly involved in the cleavage reaction chemistry that forms acetyl-CoA. genecards.org It forms a salt bridge with Glutamate-72 (Glu72), which helps to correctly position Arg41 for substrate binding. wikipedia.org Aspartate-42 (Asp42) is another key residue, and its mutation leads to a significant decrease in proton exchange rates. genecards.org
The Mg²⁺ ion is coordinated by the imidazole (B134444) nitrogens of His233 and His235, the carboxylate group of Asp42, and the amide oxygen of Asn275, along with two water molecules. uam.es Cysteine-266 (Cys266), located in a flexible loop, is also implicated in the catalytic process. uam.esnih.gov An ordered water molecule positioned between Asp42 and the substrate's hydroxyl group may act as a proton shuttle during the reaction. nih.govnih.gov
Table 1: Key Catalytic Residues of HMGCL and Their Functions
| Residue | Function |
|---|---|
| Arg41 | Essential for the cleavage reaction and enolization of the product. nih.govgenecards.org |
| Asp42 | Coordinates with the Mg²⁺ ion and may be involved in a proton shuttle. uam.esnih.govnih.gov |
| Glu72 | Stabilizes the position of Arg41 through a salt bridge. wikipedia.orguam.es |
| His233 | Ligand for the catalytic Mg²⁺ ion. uam.esnih.govnih.gov |
| His235 | Ligand for the catalytic Mg²⁺ ion. uam.es |
| Cys266 | Implicated in active site function and catalysis. uam.esnih.gov |
Structural Basis of HMGCL Function (e.g., Ternary Complexes, β/α-barrel structures)
The three-dimensional structure of human HMGCL has been determined by X-ray crystallography, revealing a (β/α)₈-barrel, also known as a TIM-barrel structure. uam.esnih.gov The enzyme functions as a dimer, with contacts between the monomers formed by secondary elements outside the core barrel structure. uam.esresearchgate.net
The active site is located in a funnel-shaped cavity at the C-terminal end of the beta barrel. wikipedia.orguam.es Structural studies of HMGCL in ternary complexes with its substrate (HMG-CoA) or an inhibitor (3-hydroxyglutaryl-CoA) have provided significant insights into its function. nih.govnih.govproteopedia.org These studies show that the S-stereoisomer of the substrate or inhibitor is specifically bound. nih.govnih.gov The binding involves the coordination of the Mg²⁺ ion with both the C3 hydroxyl and C5 carboxyl oxygens of the ligand. nih.govnih.govproteopedia.org
Comparison of the liganded and unliganded forms of the enzyme reveals significant conformational changes, particularly in a flexible loop containing the conserved "signature" sequence of HMGCL. nih.govnih.govproteopedia.org In the substrate-bound complex, the catalytic residue Cys266 is positioned closer to the active site. nih.govnih.govproteopedia.org
Subcellular Localization and Isoenzymes of HMGCL
In humans and other vertebrates, there are three isoenzymes of HMG-CoA lyase located in different subcellular compartments: mitochondria, peroxisomes, and the cytosol. mdpi.comresearchgate.net
The mitochondrial isoform (mHL) is the most well-characterized and is primarily expressed in the liver, a key ketogenic tissue. uam.esmdpi.com It plays a central role in ketone body production for energy. mdpi.com The peroxisomal isoform (pHL) is encoded by the same HMGCL gene as the mitochondrial form, arising from alternative splicing. wikipedia.orgmdpi.com
A third isoform, located on the cytosolic side of the endoplasmic reticulum (er-cHL), is encoded by a different gene, HMGCLL1. mdpi.comnih.gov While the roles of the peroxisomal and cytosolic isoforms are still being investigated, their presence suggests distinct functions and regulatory mechanisms for ketone body synthesis in different cellular compartments. mdpi.comnih.gov The expression levels of these isoforms can vary between tissues. researchgate.net
Table 2: Isoenzymes of HMG-CoA Lyase
| Isoenzyme | Gene | Subcellular Localization | Primary Tissue Expression |
|---|---|---|---|
| Mitochondrial HMGCL (mHL) | HMGCL | Mitochondrion | Liver, Kidney, Pancreas, Skeletal Muscle uam.esopentargets.org |
| Peroxisomal HMGCL (pHL) | HMGCL | Peroxisome | Energy-demanding tissues (e.g., brain, heart) wikipedia.orgopentargets.org |
| Endoplasmic Reticulum/Cytosolic HMGCL (er-cHL) | HMGCLL1 | Cytosolic side of Endoplasmic Reticulum | Brain, Lung mdpi.comnih.gov |
3-Hydroxy-3-methylglutaryl-Coenzyme A Synthase (HMGCS) Systems
3-Hydroxy-3-methylglutaryl-CoA synthase (HMGCS) is another key enzyme that utilizes acetyl-CoA. It catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA. wikipedia.org
Biochemical Role in Mevalonate Pathway and Ketone Body Biosynthesis
HMG-CoA is a critical intermediate in two major metabolic pathways: the mevalonate pathway for cholesterol and isoprenoid biosynthesis, and the ketogenesis pathway for the production of ketone bodies. wikipedia.orglibretexts.org
There are two main isoenzymes of HMGCS in mammals, each with a distinct subcellular location and metabolic role:
Cytosolic HMGCS1 : This isoform is the first committed enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other non-sterol isoprenoids like ubiquinone. pnas.orgmdpi.com
Mitochondrial HMGCS2 : This isoform is the rate-limiting enzyme in the biosynthesis of ketone bodies within the mitochondria. mdpi.comnih.gov The HMG-CoA produced by HMGCS2 is subsequently cleaved by HMGCL to form acetoacetate. mdpi.com
The differential localization of these two enzymes ensures the separation of cholesterol synthesis in the cytoplasm from ketogenesis in the mitochondria, despite sharing a common intermediate. mdpi.com In conditions like untreated type 1 diabetes, the overactivation of HMGCS2 can lead to an excessive production of ketone bodies, resulting in diabetic ketoacidosis. wikipedia.org
Mechanistic Insights into Acetyl-Enzyme Intermediate Formation
The catalytic cycle of HMG-CoA synthase (EC 2.3.3.10) is a well-orchestrated process that commences with the formation of a crucial acetyl-enzyme intermediate. researchgate.netwikipedia.org This initial step involves the acetylation of a highly conserved, reactive cysteine residue within the enzyme's active site by the first substrate, acetyl-CoA. researchgate.netwikipedia.org The reaction releases coenzyme A and results in a thioester linkage between the acetyl group and the enzyme. researchgate.net
Subsequent to the formation of this acetyl-S-enzyme intermediate, the second substrate, acetoacetyl-CoA, binds to the active site. researchgate.net A nucleophilic attack is then launched from the acetoacetyl-CoA, leading to the condensation reaction that forms the final product, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.net The entire process can be conceptualized as a three-phase mechanism: acetylation/deacetylation, condensation/cleavage, and hydrolysis/dehydration. nih.gov The condensation step, which involves the formation of a new carbon-carbon bond, is considered the most chemically challenging aspect of this reaction. nih.gov
Interestingly, HMG-CoA synthase has demonstrated the capability to catalyze the synthesis of HMG-CoA analogues. One such example is the enzymatic synthesis of 3-Hydroxy-3-methylglutaryldithio-coenzyme A (Hmgdithio-coa), a dithioester analog of HMG-CoA. nih.gov This synthesis is achieved through the condensation of acetyl-CoA with 3-oxo-1-thionobutyryl-CoA, a reaction also catalyzed by HMG-CoA synthase. nih.gov While Hmgdithio-coa is synthesized by HMG-CoA synthase, its primary biological activity, as documented in scientific literature, is the potent inhibition of a subsequent enzyme in the mevalonate pathway, HMG-CoA reductase. nih.govnih.gov It was initially considered a competitive inhibitor of HMG-CoA reductase but was later identified as a slow substrate for this enzyme. nih.gov
The formation of the acetyl-enzyme intermediate is a critical control point and is influenced by various factors, including the presence of specific amino acid residues. Studies involving mutagenesis have identified several invariant aspartate and glutamate (B1630785) residues that are crucial for the catalytic activity and stability of HMG-CoA synthase.
Structural Characterization of HMGCS
The three-dimensional architecture of HMG-CoA synthase has been elucidated through high-resolution crystal structures of various isoforms, including those from humans and bacteria. chemmol.comwikipedia.org These structural studies provide invaluable insights into the enzyme's function and its interaction with substrates and inhibitors.
Human HMG-CoA synthase exists as a homodimer. guidetopharmacology.org The crystal structure of the human mitochondrial isoform (hHMGCS2) has been determined at a resolution of 1.7 Å, revealing the intricate folding of the polypeptide chain and the composition of the active site. chemmol.com Similarly, the structure of the human cytosolic isoform (hHMGCS1) has been resolved, allowing for detailed comparisons between the two. chemmol.comresearchgate.net
Key structural features include the catalytic cysteine residue, which is the site of acetylation, and a number of other conserved residues that participate in substrate binding and catalysis. acs.orgtaylorandfrancis.com For instance, an active-site glutamic acid has been proposed to act as a general base in both the condensation reaction and the final hydrolysis step. acs.orgacs.org
| Isoform | PDB ID | Resolution (Å) | Organism | Key Findings | Reference |
| Mitochondrial (hHMGCS2) | 2WYA | 1.70 | Homo sapiens | High-resolution crystal structure in a binary product complex. | chemmol.com |
| Cytosolic (hHMGCS1) | 2P8U | 2.00 | Homo sapiens | Crystal structure providing a basis for isoform-specific inhibitor design. | researchgate.net |
Isozymes and Subcellular Compartmentation
In vertebrates, including humans, HMG-CoA synthase exists as two distinct isozymes, each encoded by a separate gene and localized to different subcellular compartments. researchgate.netnih.gov These are the cytosolic HMG-CoA synthase (HMGCS1) and the mitochondrial HMG-CoA synthase (HMGCS2). researchgate.netdntb.gov.ua
The cytosolic isoform (HMGCS1) is a key enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids. researchgate.netnih.gov The HMG-CoA produced in the cytosol is the substrate for HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.gov The gene for human HMGCS1 is located on chromosome 5. wikipedia.org
The mitochondrial isoform (HMGCS2) , on the other hand, plays a central role in ketogenesis, the metabolic pathway that produces ketone bodies. researchgate.net The HMG-CoA synthesized in the mitochondria is cleaved by HMG-CoA lyase to produce acetoacetate, a primary ketone body. nih.gov The gene for human HMGCS2 is found on chromosome 1. researchgate.net
While both isozymes catalyze the same fundamental reaction, they exhibit differences in their amino acid sequences, with the human cytosolic and mitochondrial forms sharing approximately 65% homology. nih.gov They are also subject to different regulatory mechanisms, reflecting their distinct metabolic roles. nih.gov For instance, mitochondrial HMG-CoA synthase expression is influenced by nutritional and hormonal factors, such as fasting and diabetes. wikipedia.org
| Feature | Cytosolic HMGCS (HMGCS1) | Mitochondrial HMGCS (HMGCS2) | Reference |
| Subcellular Location | Cytosol | Mitochondria | researchgate.netnih.gov |
| Metabolic Pathway | Cholesterol and Isoprenoid Synthesis | Ketogenesis | researchgate.netnih.gov |
| Gene Location (Human) | Chromosome 5 | Chromosome 1 | researchgate.netwikipedia.org |
| Primary Function | Produces HMG-CoA for mevalonate pathway | Produces HMG-CoA for ketone body formation | researchgate.netnih.gov |
| Regulation | Regulated by factors influencing cholesterol synthesis | Regulated by nutritional and hormonal status (e.g., fasting, fatty acids) | nih.gov |
Broader Metabolic Context: Coenzyme a Coa and Acyl Coa Metabolism
Overview of Coenzyme A as a Central Metabolic Cofactor
Coenzyme A (CoA) is an indispensable and ubiquitous metabolic cofactor found in all living cells eragene.comuni.luguidetopharmacology.org. Its fundamental role lies in the metabolism of carboxylic acids, encompassing short- and long-chain fatty acids, as well as carbohydrates and proteins guidetopharmacology.org. Structurally, CoA is composed of adenine (B156593), pantothenate (vitamin B5), and cysteine nih.gov. The key functional element of CoA is its reactive thiol group (-SH) located on the pantetheine (B1680023) arm, which enables it to form high-energy thioester bonds with carboxylic acids, thereby acting as a carrier of acyl groups guidetopharmacology.orgnih.gov. This acyl-carrying capacity is crucial for numerous central biochemical transformations, including energy production via the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and various biosynthetic pathways for fatty acids, steroids, and neurotransmitters guidetopharmacology.orgnih.govwikipedia.org. Approximately 4% of all known enzymes utilize CoA or its thioester derivatives as substrates, highlighting its central importance in cellular metabolism guidetopharmacology.orgnih.govnih.gov.
Pathways of Coenzyme A Biosynthesis
Coenzyme A is synthesized in a conserved five-step de novo pathway from pantothenate, L-cysteine, and adenosine (B11128) triphosphate (ATP) eragene.comnih.govmetabolomicsworkbench.org. This biosynthetic process primarily occurs in the cytosol of eukaryotic cells ymdb.ca.
Key Enzymatic Steps in de novo CoA Synthesis
The biosynthesis of CoA involves a series of enzymatic reactions:
Step 1: Pantothenate Phosphorylation. The initial and rate-limiting step involves the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate nih.govwikipedia.orgmetabolomicsworkbench.orgnih.gov. This reaction is catalyzed by pantothenate kinase (PanK) and requires ATP nih.govmetabolomicsworkbench.orgnih.gov.
Step 2: Cysteine Addition. 4'-phosphopantothenate then reacts with L-cysteine through the action of phosphopantothenoylcysteine synthetase (PPCS), forming 4'-phospho-N-pantothenoylcysteine nih.govmetabolomicsworkbench.orgnih.govnih.gov. This step is coupled with ATP hydrolysis nih.gov.
Step 3: Decarboxylation. Phosphopantothenoylcysteine decarboxylase (PPCDC) catalyzes the decarboxylation of 4'-phospho-N-pantothenoylcysteine, yielding 4'-phosphopantetheine (B1211885) nih.govnih.govnih.gov.
Step 4: Adenylation. 4'-phosphopantetheine is then adenylated by phosphopantetheine adenylyltransferase (PPAT), converting it to dephospho-CoA nih.govnih.gov.
Step 5: Phosphorylation. The final step involves the phosphorylation of dephospho-CoA by dephospho-CoA kinase (DPCK) to produce Coenzyme A nih.govnih.gov. In mammals, the last two steps (adenylation and phosphorylation) are catalyzed by a bifunctional enzyme called COASY nih.govmetabolomicsworkbench.org.
Regulatory Mechanisms Governing CoA Homeostasis
CoA biosynthesis is tightly regulated at multiple levels to maintain cellular CoA homeostasis wikidata.org. The primary regulatory mechanism involves feedback inhibition of pantothenate kinase (PanK), the first rate-limiting enzyme in the pathway wikipedia.orgnih.govwikidata.org. CoA and its derivatives, such as acetyl-CoA, act as potent allosteric inhibitors of PanK activity wikidata.org. Transcriptional regulation of genes encoding CoA biosynthetic enzymes also plays a role in controlling CoA levels wikidata.org. Furthermore, CoA levels can be influenced by metabolic conditions such as starvation, diabetes, and certain cancers guidetopharmacology.orgnih.gov.
Interplay of Acyl-CoAs in Metabolic Networks
Acyl-CoAs are activated forms of carboxylic acids, serving as crucial intermediates for transferring acyl groups in various metabolic pathways guidetopharmacology.orgwikipedia.org. The diversity of acyl-CoAs, including acetyl-CoA, malonyl-CoA, and propionyl-CoA, underscores their widespread involvement in cellular metabolism guidetopharmacology.orgwikipedia.org.
Integration with Central Carbon Metabolism (e.g., Tricarboxylic Acid Cycle, Fatty Acid Metabolism, Amino Acid Degradation)
Acyl-CoAs are extensively integrated into central carbon metabolism:
Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA is a primary input into the TCA cycle, where it is completely oxidized to generate ATP guidetopharmacology.orgnih.govwikipedia.org. It is formed from the breakdown of pyruvate (B1213749) (from glycolysis), fatty acid beta-oxidation, and the catabolism of certain amino acids nih.govwikipedia.org.
Fatty Acid Metabolism: Acyl-CoAs are central to both fatty acid synthesis and oxidation guidetopharmacology.orgnih.gov. Malonyl-CoA serves as a key building block and regulatory molecule in fatty acid synthesis, providing two-carbon units for chain elongation. During fatty acid oxidation, long-chain fatty acyl-CoAs are transported into the mitochondria and undergo beta-oxidation, yielding acetyl-CoA molecules that feed into the TCA cycle guidetopharmacology.org. Malonyl-CoA also inhibits carnitine palmitoyltransferase, preventing fatty acids from entering mitochondria for oxidation when synthesis is active.
Amino Acid Degradation: The catabolism of various amino acids leads to the formation of different acyl-CoA intermediates. For example, branched-chain amino acids can be degraded to produce propionyl-CoA, which then enters the TCA cycle via succinyl-CoA.
Role of HMG-CoA in Isoprenoid Pathway and Cholesterol Synthesis
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) is a critical intermediate in the mevalonate (B85504) pathway, also known as the isoprenoid pathway or HMG-CoA reductase pathway ymdb.ca. This pathway is essential for the biosynthesis of a vast array of isoprenoids, including cholesterol, steroid hormones, coenzyme Q10, and dolichols ymdb.ca.
HMG-CoA is formed by the condensation of three acetyl-CoA molecules, specifically from two acetyl-CoA molecules and one acetoacetyl-CoA molecule, a reaction catalyzed by HMG-CoA synthase. The subsequent and rate-limiting step in cholesterol synthesis involves the reduction of HMG-CoA to mevalonate by the enzyme HMG-CoA reductase (HMGCR) ymdb.ca. HMGCR is a major drug target for cholesterol-lowering medications known as statins. The mevalonate pathway primarily occurs in the cytosol and peroxisomes of eukaryotic cells, particularly in the liver, which is a major site of cholesterol synthesis ymdb.ca. The flux through this pathway is tightly controlled by various regulatory mechanisms, including transcriptional and post-translational regulation of HMGCR, ensuring appropriate levels of both sterol and nonsterol isoprenoids for cellular function and survival ymdb.ca.
Formation of Acetoacetyl-CoA as a Precursor
Acetoacetyl-CoA (3-Oxobutanoyl-coenzyme A) is a direct precursor to HMG-CoA in the mevalonate pathway. medchemexpress.com Its formation is catalyzed by acetoacetyl-CoA thiolase (also known as β-ketothiolase), which facilitates the thermodynamically unfavorable Claisen condensation of two molecules of acetyl-CoA. medchemexpress.comnih.gov This reaction is a crucial initial step in both cholesterol biosynthesis and ketogenesis. medchemexpress.comnih.gov
The subsequent step involves the condensation of acetoacetyl-CoA with a third molecule of acetyl-CoA to form HMG-CoA. This reaction is catalyzed by HMG-CoA synthase. wikipedia.orgnih.govuniprot.orgreactome.org The synthesis of Hmgdithio-coa itself leverages this enzymatic machinery. It has been enzymatically synthesized using the HMG-CoA synthase-catalyzed condensation of acetyl-CoA with 3-oxo-1-thionobutyryl-CoA. nih.govresearchgate.net This indicates that the enzyme responsible for HMG-CoA formation can also recognize and process a thioester-modified precursor, leading to the formation of the dithioester analog. This highlights the structural similarity between HMG-CoA and Hmgdithio-coa at the enzyme's active site.
Acyl-CoA/Protein Interaction Networks beyond Enzymatic Catalysis
Acyl-CoA molecules engage in diverse interactions with proteins that extend beyond their direct participation as substrates or products in enzymatic catalysis. These interactions can include binding as enzymatic cofactors, reversible inhibitors, allosteric modulators, or even covalent modifiers. researchgate.net Acyl-CoA binding proteins (ACBPs) are a class of highly conserved cytosolic proteins that bind long-chain acyl-CoA esters with high affinity and specificity. nih.govfrontiersin.org ACBPs are thought to play various roles, such as intracellular acyl-CoA transport, regulation of the intracellular acyl-CoA pool size, donation of acyl-CoA esters for β-oxidation, and involvement in complex lipid synthesis and gene regulation. nih.govfrontiersin.org
Hmgdithio-coa, as an acyl-CoA analog, primarily interacts with proteins by inhibiting enzymatic activity. Specifically, Hmgdithio-coa has been identified as a potent inhibitor of HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis. nih.govresearchgate.net This inhibition is primarily competitive with respect to HMG-CoA, suggesting that Hmgdithio-coa binds to the active site of HMG-CoA reductase, competing with the natural substrate. nih.govresearchgate.net The interaction of Hmgdithio-coa with HMG-CoA reductase highlights how synthetic analogs can be used to probe and modulate specific nodes within metabolic protein networks. The detailed kinetic parameters of this inhibition provide insights into the binding characteristics of Hmgdithio-coa to the enzyme. nih.gov
Table 1: Key Research Findings on Hmgdithio-coa Inhibition of Pseudomonas mevalonii HMG-CoA Reductase
| Parameter | Value | Description | Source |
| Inhibitor Type (vs. HMG-CoA) | Competitive | Hmgdithio-coa competes with HMG-CoA for binding to the enzyme's active site. | nih.govresearchgate.net |
| Kis (vs. HMG-CoA) | 0.086 ± 0.01 µM | Inhibition constant for Hmgdithio-coa when competing with HMG-CoA. A lower Kis indicates stronger binding and more potent inhibition. | nih.govresearchgate.net |
| Inhibitor Type (vs. NADH) | Noncompetitive | Hmgdithio-coa binds to a site distinct from the NADH binding site, affecting enzyme activity without directly competing for NADH binding. | nih.govresearchgate.net |
| Kis (vs. NADH) | 3.7 ± 1.5 µM | Inhibition constant for Hmgdithio-coa when NADH is the varying substrate, indicating binding to the enzyme-NADH complex. | nih.govresearchgate.net |
| Kii (vs. NADH) | 0.65 ± 0.05 µM | Inhibition constant for Hmgdithio-coa when NADH is the varying substrate, indicating binding to the free enzyme. | nih.govresearchgate.net |
| Enzymatic Synthesis Precursors | Acetyl-CoA, 3-oxo-1-thionobutyryl-CoA | Hmgdithio-coa is synthesized via HMG-CoA synthase-catalyzed condensation of these two precursors. | nih.govresearchgate.net |
Advanced Research Methodologies for Studying Hmgdithio Coa and Associated Enzymes
Structural Biology Approaches
Structural biology techniques are indispensable for determining the three-dimensional structures of HMGdithio-CoA-associated enzymes, providing a blueprint for understanding their catalytic mechanisms and specific interactions with ligands.
X-ray crystallography remains a cornerstone for resolving the high-resolution, atomic structures of enzymes, including those involved in HMG-CoA metabolism. This technique is particularly powerful for analyzing enzyme-ligand complexes, revealing the precise binding modes of substrates, products, and inhibitors.
For 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), crystal structures of the human enzyme's catalytic portion have been determined in various complex forms. These include complexes with HMG-CoA, as well as with its cleaved components, HMG and Coenzyme A (CoA), and with the cofactor NADP wikipedia.org. These structures have provided critical insights into the enzyme's active site architecture and the mechanism of its activity, revealing that the catalytic portion of human HMGR forms tight tetramers wikipedia.org. Furthermore, X-ray crystallography has been instrumental in understanding the mechanism of statin drugs, which are potent HMGR inhibitors. Structures of human HMGR complexed with different statins, such as atorvastatin (B1662188), demonstrate that these inhibitors occupy a significant portion of the HMG-CoA binding site, thereby blocking substrate access to the active site wikipedia.org. For instance, the complex of human HMGR with atorvastatin was resolved to 2.22 Å resolution wikipedia.org.
Similarly, X-ray crystallography has been applied to 3-hydroxy-3-methylglutaryl-coenzyme A synthase (HMGS). Structures of HMGS from Enterococcus faecalis in complex with its second substrate/inhibitor, acetoacetyl-CoA, have shown covalent binding to an active site cysteine, providing a starting point for the design of small molecule inhibitors fishersci.ca. High-resolution crystal structures of human cytosolic (hHMGCS1) and mitochondrial (hHMGCS2) isoforms in binary product complexes have also been reported, offering the first structural comparisons among these isoforms and aiding in the development of isoform-specific inhibitors guidetopharmacology.org. The ability to trap and visualize enzyme-intermediate complexes, such as an acetylated HMGS from Staphylococcus aureus bound to acetoacetyl-CoA through cryo-cooling of crystals, has further illuminated the details of the catalytic mechanism and substrate/product binding nih.govnih.gov. The crystal structure of HMGS from Brassica juncea in complex with the inhibitor F-244 has also been determined at 2.51 Å resolution nih.gov. These structural insights are directly transferable to studies involving HMGdithio-CoA, as the binding pockets and catalytic residues of HMGR and HMGS would interact with the dithio analog in a structurally analogous manner.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of large, dynamic, or membrane-bound macromolecular complexes that may be challenging to crystallize. This method allows for the visualization of proteins in near-native states.
Recent advancements have seen the application of Cryo-EM to human HMGR. Structures of the catalytic domain of human HMGR in both its apo (unbound) form and bound to the inhibitor atorvastatin have been resolved at high resolutions (2.1 Å and 2.3 Å, respectively) using single-particle analysis Cryo-EM nih.govuni.lunih.gov. This approach has proven particularly effective for elucidating the structures of pharmaceutical targets, especially those difficult to co-crystallize nih.gov. Cryo-EM has also been instrumental in unraveling the structural intricacies of the HMGCR-UBIAD1 complex, which plays a pivotal role in regulating cholesterol synthesis. These studies have visualized the intricate network of interactions between the transmembrane helices of HMGR and UBIAD1, shedding light on the mechanism of cholesterol homeostasis invivochem.comuni.lumetabolomicsworkbench.org. Beyond HMGR, Cryo-EM has also provided high-resolution structures of human propionyl-CoA carboxylase (PCC) and 3-methylcrotonyl-CoA carboxylase (MCC) holoenzymes in their apo and substrate-bound states, offering insights into the organization of catalytic domains in these biotin-dependent carboxylases, which are also involved in metabolic pathways leading to HMG-CoA metabolomicsworkbench.org. Electron tomography, a related technique, can provide three-dimensional views of larger cellular structures and complexes, offering contextual information on the localization and organization of HMGdithio-CoA-related enzymes within cellular environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides atomic-level information on protein structure, dynamics, and ligand binding in solution, complementing the static snapshots provided by crystallography and Cryo-EM.
For HMG-CoA synthase, NMR spectroscopy has been employed to study the binding of [1,2-C]acetyl-CoA to both wild-type and mutant enzymes. These studies detected upfield shifts in the NMR signals corresponding to the acetyl group of the acetyl-S-enzyme intermediate, strongly suggesting a low dielectric environment within the active site nih.govmetabolomicsworkbench.org. This indicates the importance of specific residues in facilitating the deprotonation necessary for catalysis. Furthermore, NMR has been utilized to investigate the interactions of HMGR inhibitors, such as statins (e.g., fluvastatin (B1673502) and lovastatin), with model cell membranes and micelles. These studies provide insights into the conformational features of statins and their location within lipid environments, which can influence their pharmacological properties and interactions with membrane-associated enzymes like HMGR nih.govuni.lu. Such dynamic information is crucial for understanding how HMGdithio-CoA or its derivatives might interact with enzymes and cellular membranes in a physiological context.
Computational structural biology, particularly molecular dynamics (MD) simulations, serves as a powerful complementary tool to experimental structural techniques. MD simulations allow researchers to observe the dynamic behavior of proteins and their interactions with ligands over time, providing insights into conformational changes, binding pathways, and catalytic mechanisms that are difficult to capture experimentally.
Molecular dynamics simulations have been extensively applied to studies of HMG-CoA reductase, especially in the context of drug discovery and inhibitor design. These simulations are used to explore the binding orientations and stability of potential HMGR inhibitors. For instance, studies have involved generating pharmacophore models, followed by virtual screening and molecular docking, with subsequent MD simulations (e.g., 10 ns to 100 ns trajectories) to refine binding modes and assess the stability of enzyme-ligand complexes uni.lunih.govnih.gov. Parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), hydrogen bond analysis, and binding free energies (e.g., using MM-GBSA/MMPBSA methods) are commonly calculated to characterize ligand-residue interactions and binding affinities nih.govnih.govmetabolomicsworkbench.org. Studies have compared the binding of natural compounds (e.g., trans-resveratrol, quercetin, myricetin) and statins to HMGR, showing that some natural compounds exhibit lower binding energies and higher affinities than the native substrate HMG-CoA or clinical candidates nih.govmetabolomicsworkbench.org. These computational approaches can predict how HMGdithio-CoA or its derivatives might bind to and interact with HMGR and HMGS, guiding experimental design and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Dynamics.
Advanced Biochemical and Biophysical Techniques
Beyond structural determination, advanced biochemical and biophysical techniques are essential for quantifying enzyme activity, characterizing kinetic parameters, and assessing molecular interactions in real-time.
Spectrophotometric assays are widely used for their simplicity, sensitivity, and adaptability to high-throughput formats, making them invaluable for measuring the activity of HMGdithio-CoA-associated enzymes. These assays typically monitor changes in absorbance or fluorescence of a substrate, product, or coupled reaction component over time.
For HMG-CoA reductase, the most common spectrophotometric assay relies on monitoring the oxidation of the cofactor NADPH, which absorbs strongly at 340 nm. As HMGR catalyzes the reduction of HMG-CoA to mevalonate (B85504), NADPH is consumed and converted to NADP, leading to a decrease in absorbance at 340 nm uni.lu. Optimized assay conditions for HMGR activity have been established, including specific reaction buffer pH (e.g., pH 7.0), concentrations of NADPH (e.g., 100 µM) and HMG-CoA (e.g., 50 µM), and incubation times. This method has been validated using known HMGR inhibitors like pravastatin, fluvastatin, and rosuvastatin, allowing for the calculation of IC values and facilitating the discovery of new inhibitors.
For HMG-CoA synthase, spectrophotometric assays typically measure either the depletion of a substrate or the formation of a product. One developed assay utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to detect the release of coenzyme A (CoASH) during the enzyme's acetylation by acetyl-CoA. The reaction of CoASH with DTNB produces a chromophore that absorbs at 412 nm, allowing for continuous monitoring of enzyme activity. Another method monitors the acetyl-CoA-dependent loss of absorbance at 300 nm due to the depletion of acetoacetyl-CoA nih.gov. These assays can be scaled down to microplate formats, enabling high-throughput screening of large compound libraries for potential inhibitors of HMGS. These spectrophotometric methods are directly applicable to studying HMGdithio-CoA if it acts as a substrate or product analog, allowing for the characterization of its kinetic parameters and interactions with the enzymes.
Q & A
Q. What collaborative approaches enhance HMGDithio-CoA research in interdisciplinary teams?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
